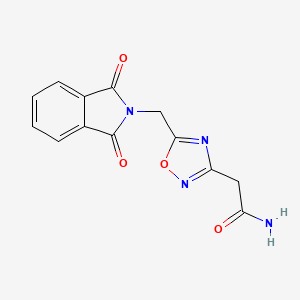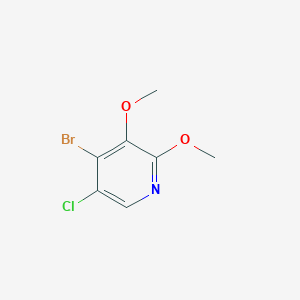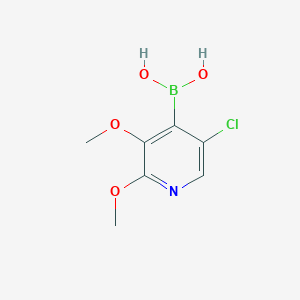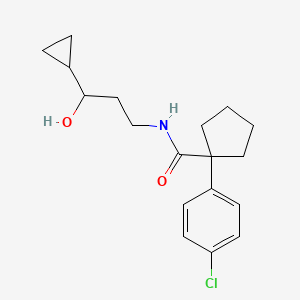
2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide is a complex organic compound characterized by the presence of an isoindoline nucleus and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide typically involves a multi-step process. One common method includes the condensation of an aromatic primary amine with a maleic anhydride derivative to form the N-isoindoline-1,3-dione scaffold . This intermediate is then reacted with appropriate reagents to introduce the oxadiazole ring and the acetamide group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as SiO2-tpy-Nb have been used to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents and temperatures to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(5-((1,3-Dioxoisoindolin-2-yl)methyl)-1,2,4-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline nucleus and exhibit similar reactivity and applications.
Oxadiazole derivatives: Compounds with the oxadiazole ring structure, known for their diverse chemical and biological activities
Uniqueness
This combination enhances its versatility and makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
2-[5-[(1,3-dioxoisoindol-2-yl)methyl]-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c14-9(18)5-10-15-11(21-16-10)6-17-12(19)7-3-1-2-4-8(7)13(17)20/h1-4H,5-6H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUUAAFWRAYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Fluorophenyl)-N-[(2-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2979232.png)


![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-fluorobenzyl)-2-oxoacetamide](/img/structure/B2979236.png)
![6-hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B2979241.png)

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2979243.png)
![N-[2-(3-Fluorophenoxy)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2979246.png)
![4-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione](/img/structure/B2979247.png)

![2-oxo-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]imidazolidine-1-carboxamide](/img/structure/B2979249.png)

